![molecular formula C23H21ClN6OS B2491597 2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 894040-85-8](/img/structure/B2491597.png)
2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the specified molecule often involves multi-step chemical processes that include cyclization, halogenation, and the use of different reagents to achieve the desired structural framework. Such processes are crucial for creating compounds with potential inhibitory effects against various enzymes or receptors. Although specific synthesis details for the exact compound were not found, related research demonstrates the synthesis of complex heterocyclic compounds that might share synthesis strategies or intermediates (Asghari et al., 2016).
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule, which is critical for understanding its reactivity and interaction with biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are employed to elucidate the molecular structure. Studies on similar compounds have utilized these techniques to reveal intricate details about their molecular frameworks and potential binding mechanisms (Sallam et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biological molecules, leading to potential therapeutic effects. The chemical properties, including reactivity with other organic or inorganic substances, play a significant role in their pharmacological profiles. For instance, the ability to undergo oxidative cyclization or to act as inhibitors against specific enzymes can be pivotal for their biological activity. Research on analogous compounds has shown a variety of chemical reactions, highlighting their diverse chemical behavior and potential as pharmacological agents (Mamta et al., 2019).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are fundamental for understanding the compound's behavior in different environments. These properties can affect its formulation, stability, and delivery in potential pharmaceutical applications. Analysis of similar compounds has provided insights into how these physical properties correlate with their chemical structure and function (Nanjunda-Swamy et al., 2005).
Chemical Properties Analysis
The chemical properties analysis focuses on the compound's reactivity, stability, and interaction with various chemical agents. This includes its behavior in different chemical environments, its susceptibility to degradation, and its potential to undergo specific chemical transformations. These aspects are crucial for the development of compounds with desired biological or industrial applications. Although direct information on the target compound is scarce, studies on structurally related molecules provide valuable insights into their chemical properties and reactivity patterns (Kamble et al., 2015).
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- Novel Synthesis Techniques : A study by Arandkar and Vedula (2018) describes a one-pot, multicomponent synthesis method for triazolothiadiazine derivatives, including 2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone. This method offers advantages like high yield, purity, and shorter reaction times, proving essential for efficient drug development processes (Arandkar & Vedula, 2018).
Anticancer Potential
- Anticancer Activity : The same compound was also evaluated for its in vitro anticancer activity against various cancer cell lines, demonstrating significant effectiveness, particularly against renal cancer and leukemia cell lines. This highlights its potential as a lead compound in developing new anticancer therapies (Arandkar & Vedula, 2018).
Other Biological Activities
- Antiviral and Antitumoral Properties : Research by Jilloju et al. (2021) indicates that derivatives of this compound have shown promise in both antiviral and antitumoral activities, suggesting a broader spectrum of pharmacological applications. This underscores the versatility of this compound in addressing multiple health challenges (Jilloju et al., 2021).
Enzyme Inhibition
- Inhibitory Actions on Enzymes : Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, including this compound, and evaluated their inhibitory potential on Dipeptidyl peptidase-4, a key enzyme in diabetes management. This suggests its potential utility in developing new treatments for diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).
Structural and Computational Studies
- Molecular Structure Analysis : Studies involving the structural analysis, including density functional theory calculations and Hirshfeld surface analysis, have been conducted on similar compounds. Such studies are crucial for understanding the molecular interactions and stability of the compound, which are vital for its pharmaceutical applications (Sallam et al., 2021).
Mécanisme D'action
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This binding could lead to changes in the function of these targets, potentially resulting in therapeutic effects.
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with a triazole moiety have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the piperazine moiety in similar compounds has been associated with enhanced antimicrobial activity , which might suggest good bioavailability and distribution.
Result of Action
Triazole compounds have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular effects . This suggests that the compound could have a broad range of effects at the molecular and cellular level.
Propriétés
IUPAC Name |
2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6OS/c24-18-8-6-17(7-9-18)20-10-11-21-25-26-23(30(21)27-20)32-16-22(31)29-14-12-28(13-15-29)19-4-2-1-3-5-19/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEVQECVVGWGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

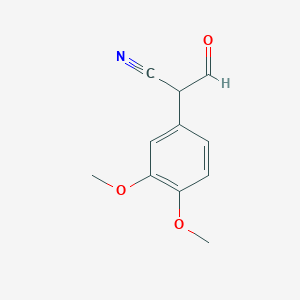
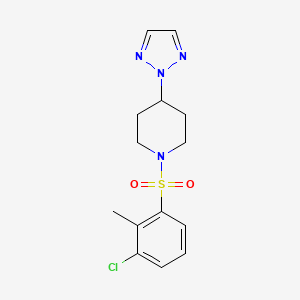
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2491516.png)
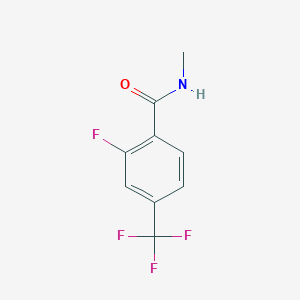
![1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2491518.png)
![4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2491520.png)
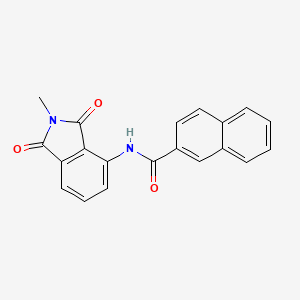
![2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2491527.png)
![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/no-structure.png)
![{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2491531.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2491532.png)
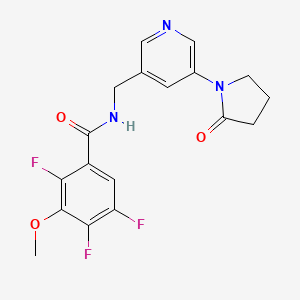
![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2491536.png)
![3,4-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2491537.png)